molecular formula C10H8N4O B2431297 8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 362596-40-5

8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2431297
CAS RN: 362596-40-5
M. Wt: 200.201
InChI Key: DPLYBDFIFAMLDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves assembling the pyrazolopyridine system . Another method involves nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the photophysical properties of a family of pyrazolo[1,5-a]pyrimidines were studied, revealing that electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Mechanism of Action

The mechanism of action for similar compounds has been studied in the context of their biological activity. For example, a series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives were designed, synthesized, and evaluated as corticotropin-releasing factor 1 receptor antagonists .

Safety and Hazards

The safety and hazards associated with similar compounds can be found in their respective Material Safety Data Sheets (MSDS). For instance, the MSDS for 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be found online .

Future Directions

The future directions in the research of similar compounds involve the development of new synthetic methodologies and the exploration of their potential applications. For instance, a new practical and efficient route was developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate of cefpirome .

properties

IUPAC Name

2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-4-6-5-12-14-9(6)13-8-3-1-2-7(8)10(14)15/h5,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSFHDZYAUOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=CNN3C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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